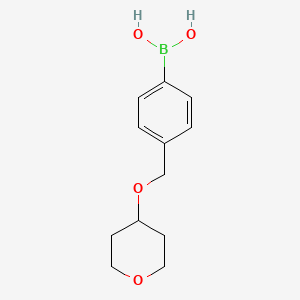

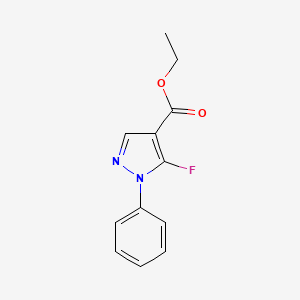

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The synthesis of (±)-7-Hydroxy-6-methoxy-1- (4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound’s importance in synthetic chemistry.Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis

Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound’s significance in understanding reaction mechanisms. Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, in particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .Applications De Recherche Scientifique

Alkaloid Isolation and Characterization : It is a major alkaloid isolated from Hammada scoparia leaves, characterized by NMR spectroscopy and X-ray crystallographic techniques, with a focus on its structure and intermolecular hydrogen bonding (Jarraya et al., 2008).

Synthetic Applications : The synthesis of similar tetrahydroisoquinoline derivatives, specifically the synthesis of (±)-7-Hydroxy-6-methoxy-1-(4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound's importance in synthetic chemistry (Aoki & Harley-Mason, 1967).

New Compound Discovery : New alkaloids structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with variations in methoxy and hydroxyl groups, have been discovered in Corydalis humosa (Zheng et al., 2013).

Stereochemistry in Chemical Reactions : Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound's significance in understanding reaction mechanisms (Gogte, Salama, & Tilak, 1970).

Pharmacological Research : Compounds structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have been studied for their transient effects on locomotor activity in mice, highlighting the compound's potential in pharmacological research (Nakagawa et al., 1996).

Antitubulin and Antiproliferative Activities : The synthesis of tetrahydroisoquinoline derivatives, including a C3 methyl-substituted sulfamate derivative, has shown significant antiproliferative activity against various cancer cell lines, suggesting its therapeutic potential (Dohle et al., 2014).

Synthesis Techniques : Techniques for the synthesis of related tetrahydroisoquinoline compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, provide insights into the broader field of chemical synthesis (Zlatoidský & Gabos, 2009).

Radiation Biology : The compound has been explored in radiation biology, particularly in investigating the pre-sensitization of breast cancer cells to radiation, showing increased cytotoxicity and potential for reduced radiation and drug doses (Hargrave et al., 2022).

Propriétés

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZATCHNQIJRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745176 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1267980-37-9 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)